molecular formula C4H9NO3 B1247416 3-amino-2-hydroxybutanoic acid CAS No. 565-81-1

3-amino-2-hydroxybutanoic acid

Cat. No.: B1247416
CAS No.: 565-81-1
M. Wt: 119.12 g/mol
InChI Key: QTRAXZHIRXYYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2-hydroxybutanoic acid is an organic compound with the molecular formula C₄H₉NO₃. It is an α-amino acid that is substituted by an amino group at position 3 and a hydroxy group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-hydroxybutanoic acid can be achieved through various methods. One common approach involves the stereospecific reactions from D-gulonic acid γ-lactone and D-glucono-δ-lactone. These reactions yield all four stereoisomers of this compound as single enantiomers . Another method includes the aldol condensation of a chiral glycolate enolate, which is used to synthesize β-amino-α-hydroxy acids .

Industrial Production Methods

Industrial production of this compound often relies on microbial fermentation. Certain bacteria or yeast strains are cultured in suitable media to produce the desired amino acid. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-2-ketobutanoic acid.

    Reduction: Formation of 3-amino-2-hydroxybutylamine.

    Substitution: Formation of various acylated and alkylated derivatives.

Mechanism of Action

The mechanism of action of 3-amino-2-hydroxybutanoic acid involves its incorporation into proteins during translation. It is recognized by transfer RNA (tRNA) and incorporated into the growing polypeptide chain by ribosomes. This process is essential for the proper functioning of enzymes and structural proteins .

Properties

IUPAC Name

3-amino-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(5)3(6)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRAXZHIRXYYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441635
Record name Butanoic acid, 3-amino-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-81-1
Record name Butanoic acid, 3-amino-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-2-hydroxybutanoic acid
Reactant of Route 2
3-amino-2-hydroxybutanoic acid
Reactant of Route 3
3-amino-2-hydroxybutanoic acid
Reactant of Route 4
3-amino-2-hydroxybutanoic acid
Reactant of Route 5
3-amino-2-hydroxybutanoic acid
Reactant of Route 6
3-amino-2-hydroxybutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.